molecular formula C20H17F3N2O3 B2604145 Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate CAS No. 478248-19-0

Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate

Cat. No.: B2604145
CAS No.: 478248-19-0
M. Wt: 390.362
InChI Key: APNRLEKVVMSYBM-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, an ethyl ester group, and a trifluoromethoxy-substituted aniline moiety. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Trifluoromethoxy Aniline: The trifluoromethoxy aniline moiety can be attached through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with 4-(trifluoromethoxy)aniline in the presence of a base like potassium carbonate.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the aniline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives, ethyl alcohol.

    Substitution: Substituted quinoline or aniline derivatives.

Scientific Research Applications

Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities, due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anti-cancer agents. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate can be compared with similar compounds such as:

    Ethyl 8-methyl-4-anilino-3-quinolinecarboxylate: Lacks the trifluoromethoxy group, which may result in different pharmacokinetic properties.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its reactivity and biological activity.

    8-Methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylic acid: The free acid form, which may have different solubility and reactivity compared to the ester derivatives.

The presence of the trifluoromethoxy group in this compound is a key feature that distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.

Properties

IUPAC Name

ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c1-3-27-19(26)16-11-24-17-12(2)5-4-6-15(17)18(16)25-13-7-9-14(10-8-13)28-20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNRLEKVVMSYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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